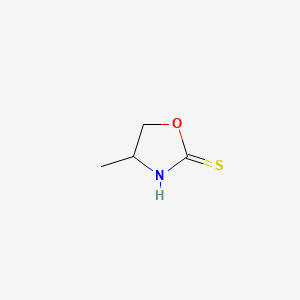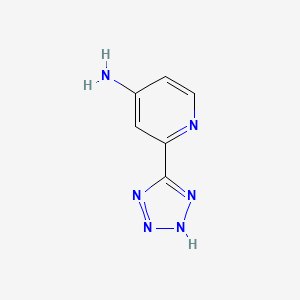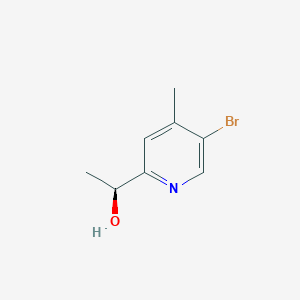![molecular formula C16H24S2 B13910236 3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
3-Decylthieno[3,2-b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Decylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the family of thienothiophenes. These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties. The presence of a decyl group at the 3-position further enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decylthieno[3,2-b]thiophene typically involves the coupling of a decyl-substituted thiophene with a thieno[3,2-b]thiophene precursor. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method employs boronic acids or esters and palladium catalysts to achieve high yields and purity. The reaction is typically carried out in aqueous or mixed solvent systems under mild conditions, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Decylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation or nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophenes.
科学研究应用
3-Decylthieno[3,2-b]thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound’s unique electronic properties make it a potential candidate for bioelectronic applications, including biosensors and biointerfaces.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes and enhance the solubility of hydrophobic drugs.
作用机制
The mechanism of action of 3-Decylthieno[3,2-b]thiophene is primarily related to its electronic properties. The compound’s fused thiophene rings and decyl substitution contribute to its high charge mobility and extended π-conjugation. These properties enable efficient charge transport and interaction with molecular targets, making it suitable for applications in organic electronics and bioelectronics. The molecular pathways involved include π-π stacking interactions and electron transfer processes .
相似化合物的比较
Thieno[3,2-b]thiophene: Lacks the decyl substitution, resulting in lower solubility and processability.
Dithieno[3,2-b2’,3’-d]thiophene: Contains an additional thiophene ring, leading to enhanced electronic properties but increased synthesis complexity.
Thieno[3,4-b]thiophene: Different ring fusion pattern, affecting its electronic properties and reactivity.
Uniqueness: 3-Decylthieno[3,2-b]thiophene stands out due to its balanced combination of solubility, processability, and electronic properties. The decyl group enhances its compatibility with various solvents and substrates, making it a versatile material for a wide range of applications.
属性
分子式 |
C16H24S2 |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
6-decylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C16H24S2/c1-2-3-4-5-6-7-8-9-10-14-13-18-15-11-12-17-16(14)15/h11-13H,2-10H2,1H3 |
InChI 键 |
OMZXAKZPZVDTRT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CSC2=C1SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)



![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)






![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)
